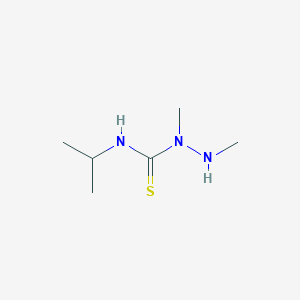
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes hydrazine and thioamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include a variety of derivatives, such as oximes, hydrazones, and other substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile, participating in various chemical reactions that lead to the formation of new products. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- include:
Thiosemicarbazide: Known for its use in organic synthesis and potential biological activity.
Isothiosemicarbazide: Another compound with similar functional groups and chemical properties.
Uniqueness
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is unique due to its specific structural features and the presence of both hydrazine and thioamide groups.
Propriétés
Numéro CAS |
90447-44-2 |
|---|---|
Formule moléculaire |
C6H15N3S |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
1-methyl-1-(methylamino)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H15N3S/c1-5(2)8-6(10)9(4)7-3/h5,7H,1-4H3,(H,8,10) |
Clé InChI |
POLIRIWDZZXPSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=S)N(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)




![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)





![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)

